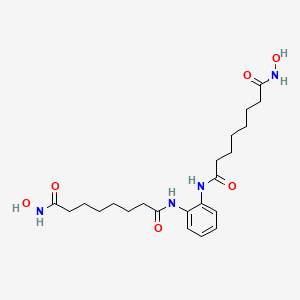
Octanediamide, N,N''-1,2-phenylenebis[N'-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- is a complex organic compound with the molecular formula C22H34N4O6. It is known for its unique structure, which includes two octanediamide groups connected by a 1,2-phenylenebis bridge, with each octanediamide group containing a hydroxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- typically involves the reaction of 1,2-phenylenediamine with octanedioic acid derivatives under specific conditions. One common method includes the use of N-hydroxy derivatives of octanediamide, which are reacted with 1,2-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the amide groups can produce amines .
Aplicaciones Científicas De Investigación
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-1,2-Phenylenebis(salicylideneimine): Similar structure but lacks the octanediamide groups.
N,N’-o-Phenylenebis(salicylideneimine): Another related compound with different substituents on the aromatic ring
Uniqueness
Octanediamide, N,N’‘-1,2-phenylenebis[N’-hydroxy- is unique due to its specific combination of octanediamide and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
827036-70-4 |
|---|---|
Fórmula molecular |
C22H34N4O6 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
N'-hydroxy-N-[2-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]octanediamide |
InChI |
InChI=1S/C22H34N4O6/c27-19(13-5-1-3-7-15-21(29)25-31)23-17-11-9-10-12-18(17)24-20(28)14-6-2-4-8-16-22(30)26-32/h9-12,31-32H,1-8,13-16H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Clave InChI |
SUBFRXOTWVGOOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CCCCCCC(=O)NO)NC(=O)CCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


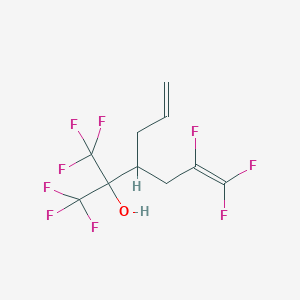
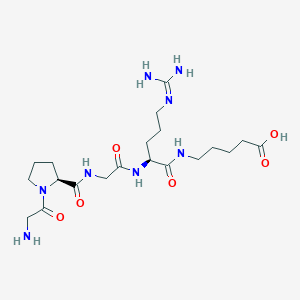
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
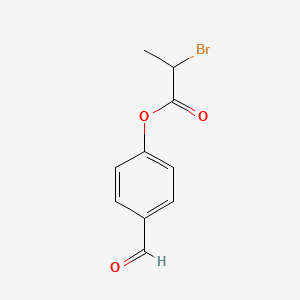
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
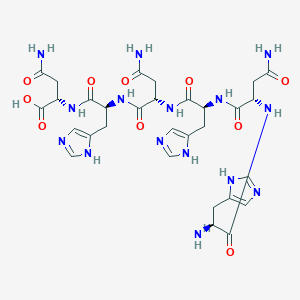
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
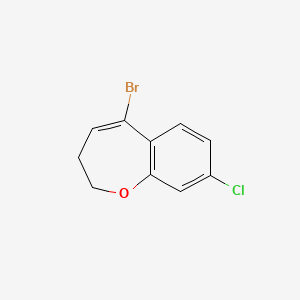
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
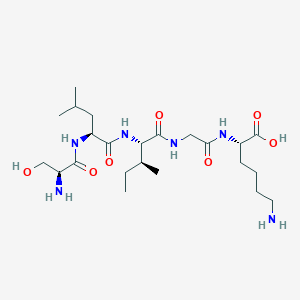
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
